A Technical Guide to 4-(Oxolan-2-yl)phenylboronic acid pinacol ester: A Versatile Building Block for Modern Chemistry
A Technical Guide to 4-(Oxolan-2-yl)phenylboronic acid pinacol ester: A Versatile Building Block for Modern Chemistry
This guide provides an in-depth technical overview of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester, a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its chemical identity, key applications, and the practical considerations for its use in the laboratory.
Chemical Identity and Core Properties
4-(Oxolan-2-yl)phenylboronic acid pinacol ester, also known as 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydrofuran, is a bifunctional organic compound. It incorporates a stable pinacol boronic ester, primed for palladium-catalyzed cross-coupling reactions, and a saturated oxolane (tetrahydrofuran) ring, a valuable motif in contemporary drug discovery.
While a specific, dedicated CAS number for this exact structure is not widely indexed in public chemical databases, its identity is unambiguously defined by its structure. For reference, structurally similar compounds include 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester (CAS No. 1312479-26-7).
Chemical Structure:
Caption: Structure of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃BO₃ |
| Molecular Weight | 274.16 g/mol |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Chloroform). |
| Stability | Pinacol esters offer enhanced stability over free boronic acids but are susceptible to hydrolysis.[1][2] Store under an inert atmosphere. |
Synthesis and Availability
This reagent is typically synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation.[3] The common synthetic route involves the reaction of a precursor, 2-(4-bromophenyl)tetrahydrofuran, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.
Synthetic Precursor: 2-(4-bromophenyl)tetrahydrofuran can be prepared through various organic chemistry methods, including the cyclization of appropriate precursors.
This building block is available from several specialized chemical suppliers as a catalogue item.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[4][5] This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[6][7] The pinacol ester provides a stable, easy-to-handle source of the arylboronic acid necessary for the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol:
This protocol provides a robust starting point for the coupling of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester with a generic aryl bromide.
Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.
Materials:
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4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
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1,4-Dioxane
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Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 4-(Oxolan-2-yl)phenylboronic acid pinacol ester, and potassium carbonate.
-
Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be stirred to ensure homogeneity.
-
Causality: The solvent system is chosen to dissolve both the organic reagents and the inorganic base. Water is often essential for the transmetalation step.
-
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: This step removes dissolved oxygen, which can degrade the catalyst and lead to unwanted side reactions.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Causality: The catalyst is added last to minimize its exposure to any residual oxygen.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Significance in Drug Discovery and Medicinal Chemistry
The incorporation of saturated heterocyclic rings like oxolane (tetrahydrofuran) is a widely used strategy in modern medicinal chemistry. These motifs can significantly improve the physicochemical properties of drug candidates.
-
Improved Solubility: The polar oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to a simple alkyl or aryl substituent.
-
Metabolic Stability: The saturated ring can block sites of metabolic oxidation, increasing the half-life of a drug molecule.
-
Vectorial Exit: The introduction of polarity and three-dimensionality can help molecules escape lipophilic cell membranes and improve their pharmacokinetic profile.
While specific examples utilizing 4-(Oxolan-2-yl)phenylboronic acid pinacol ester are found in proprietary drug development pipelines, the utility of closely related phenylboronic acid pinacol esters is well-documented in the synthesis of bioactive compounds, including kinase inhibitors and other therapeutic agents.[8] For instance, phenylboronic acid pinacol ester derivatives are key intermediates in the synthesis of materials for ROS-responsive drug delivery systems and for treating conditions like periodontitis.[9][10]
Table 2: Representative Applications of Phenylboronic Acid Pinacol Esters in Medicinal Chemistry
| Reagent Type | Application Area | Reference |
|---|---|---|
| 4-Aminophenylboronic acid pinacol ester | Synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors for cancer therapy. | [8] |
| Phenylboronic acid pinacol ester functionalized polymers | Development of reactive oxygen species (ROS)-responsive nanoparticles for targeted drug delivery. | [10] |
| Various arylboronic acid pinacol esters | Synthesis of potential antitubercular and antimicrobial compounds. | [3] |
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Pinacol boronic esters are sensitive to moisture and can hydrolyze over time to the corresponding boronic acid.[4]
-
Safety: While generally stable, boronic acids and their esters should be treated as potentially harmful chemicals. Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information.
Conclusion
4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis and drug discovery. Its pre-installed, stable boronic ester functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, while the oxolane moiety offers a strategic tool for optimizing the pharmacokinetic properties of target molecules. Understanding its properties and the rationale behind its application allows researchers to effectively leverage this reagent in the creation of novel and complex molecular architectures.
References
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Vertex AI Search.
- A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. (2025, December). BenchChem.
- Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. (2012, March 16). PubMed.
- 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester. (n.d.). AiFChem.
- (4-(naphthalen-2-yl)phenyl)boronic acid, pinacol ester. (n.d.). Boron Molecular.
- 4-Aminophenylboronic acid pinacol ester. (n.d.). Sigma-Aldrich.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.
- Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (n.d.). Royal Society of Chemistry.
- 4-Aminophenylboronic acid pinacol ester. (n.d.). MedChemExpress.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). ResearchGate.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.
- The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (2024, April 15). PubMed.
Sources
- 1. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]
- 2. 1312479-26-7 | 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester - AiFChem [aifchem.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. boronmolecular.com [boronmolecular.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane [oakwoodchemical.com]
- 8. (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE | 24388-23-6 [chemicalbook.com]
- 9. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran synthesis [organic-chemistry.org]
